molecular formula C19H21NO5 B13032209 (RS)-Cbz-Dmt-OH

(RS)-Cbz-Dmt-OH

Cat. No.: B13032209
M. Wt: 343.4 g/mol
InChI Key: WOGSGQPORISGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-Cbz-Dmt-OH is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of (RS)-Cbz-Dmt-OH involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the protection of functional groups, selective reactions to form the desired structure, and deprotection steps to yield the final compound. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

(RS)-Cbz-Dmt-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(RS)-Cbz-Dmt-OH has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used to study enzyme interactions and metabolic pathways. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications may include its use in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (RS)-Cbz-Dmt-OH involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

(RS)-Cbz-Dmt-OH can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features or functional groups. The comparison can help in understanding the distinct properties and potential advantages of this compound in various applications.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

3-(4-hydroxy-2,6-dimethylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H21NO5/c1-12-8-15(21)9-13(2)16(12)10-17(18(22)23)20-19(24)25-11-14-6-4-3-5-7-14/h3-9,17,21H,10-11H2,1-2H3,(H,20,24)(H,22,23)

InChI Key

WOGSGQPORISGTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C)O

Origin of Product

United States

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